(+-)-1,2-Dipalmitoylglycerol

Description

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892078 | |

| Record name | (+/-)-1,2-Dipalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40290-32-2, 30334-71-5 | |

| Record name | (±)-1,2-Dipalmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-D-Dipalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1,2-Dipalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of (+-)-1,2-dipalmitoylglycerol

An In-Depth Technical Guide to the Structure and Properties of (+-)-1,2-Dipalmitoylglycerol (rac-1,2-DPG)

Abstract

(±)-1,2-Dipalmitoylglycerol, also known as 1,2-dipalmitoyl-rac-glycerol, is a pivotal molecule in the field of lipid science and biomedical research. As a synthetically produced racemic mixture of diacylglycerols (DAGs), it serves as a crucial tool for studying cellular signaling pathways and as a fundamental building block in the synthesis of more complex lipids for drug delivery systems. This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and physicochemical properties of (±)-1,2-dipalmitoylglycerol. Furthermore, it details established methodologies for its chemical synthesis and analytical characterization, and explores its significant applications in cell biology and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile lipid.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of (±)-1,2-dipalmitoylglycerol is essential for its effective application in research and development. This chapter delineates its chemical identity, stereoisomeric nature, and key physicochemical properties.

Chemical Identity

(±)-1,2-Dipalmitoylglycerol is a diacylglycerol where the hydroxyl groups at positions 1 and 2 of the glycerol backbone are esterified with palmitic acid (hexadecanoic acid).[1][2] The designation "(±)-" or "rac-" (racemic) is critical, as it indicates the substance is an equal mixture of the two possible enantiomers.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 40290-32-2 | [1][3] |

| Molecular Formula | C35H68O5 | [1][4] |

| Molecular Weight | 568.91 g/mol | [1][4] |

| IUPAC Name | (RS)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | [1] |

| Common Synonyms | (±)-1,2-Dipalmitin, 1,2-Dipalmitoyl-rac-glycerol, rac-Glycerol 1,2-dipalmitate, DG(16:0/16:0/0:0)[rac] | [1] |

Stereochemistry: The Racemic Nature

The stereochemistry of diacylglycerols is defined using the stereospecific numbering (sn) system for the glycerol backbone. In this system, the C2 carbon is shown in a Fischer projection to the left, and the carbons are numbered 1, 2, and 3 from top to bottom. The central C2 carbon is a chiral center when the substituents at C1 and C3 are different.

(±)-1,2-Dipalmitoylglycerol is a racemic mixture, meaning it consists of a 1:1 molar ratio of two enantiomers:

-

1,2-Dipalmitoyl-sn-glycerol : The (S)-enantiomer.[5]

-

2,3-Dipalmitoyl-sn-glycerol : The (R)-enantiomer.

This distinction is crucial because biological systems, particularly enzymes like kinases and lipases, often exhibit high stereoselectivity.[6] While the racemic mixture is a valuable research tool, studies requiring biological specificity may necessitate the use of a pure enantiomer.

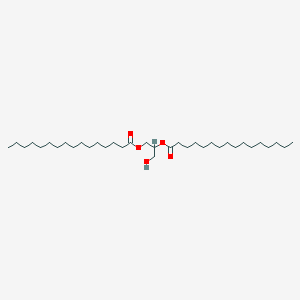

Caption: Racemic mixture of this compound.

Physicochemical Properties

The physical properties of (±)-1,2-dipalmitoylglycerol dictate its handling, storage, and application in experimental setups. As a saturated lipid, it is a solid at room temperature with limited solubility in polar solvents.

| Property | Value | Source(s) |

| Physical State | White to off-white powder/solid | [2] |

| Melting Point | 64 - 69 °C | [1][2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |

| Storage Conditions | -20°C | [1] |

Chapter 2: Synthesis and Characterization

The synthesis of structurally defined diacylglycerols is non-trivial due to the potential for acyl migration, which can lead to the formation of the more thermodynamically stable 1,3-diacylglycerol isomer. Therefore, regioselective synthetic strategies are paramount.

Synthetic Strategies

Chemical synthesis provides a reliable route to high-purity (±)-1,2-dipalmitoylglycerol. The most common and authoritative approach involves the use of protecting groups to ensure that acylation occurs only at the desired positions of the glycerol backbone. A typical strategy begins with a glycerol derivative where the C3 hydroxyl group is protected, leaving the C1 and C2 hydroxyls free for acylation.

Caption: High-level workflow for the chemical synthesis of 1,2-dipalmitoylglycerol.

Example Synthetic Protocol: Acylation of a Protected Glycerol

This protocol describes a self-validating system for synthesizing 1,2-dipalmitoyl-rac-glycerol, adapted from established chemical methodologies.[7] The causality behind each step is explained to provide field-proven insight.

Materials:

-

3-O-Benzyl-rac-glycerol (starting material)

-

Palmitoyl chloride

-

Anhydrous pyridine (base and solvent)

-

Anhydrous dichloromethane (DCM, solvent)

-

Palladium on carbon (Pd/C, catalyst)

-

Hydrogen gas (H₂)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Methodology:

-

Step 1: Regioselective Acylation

-

Action: Dissolve 3-O-Benzyl-rac-glycerol in anhydrous pyridine/DCM. Cool the solution to 0°C in an ice bath.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving it to completion. The low temperature controls the reaction rate and minimizes side reactions.

-

Action: Add palmitoyl chloride dropwise to the solution with constant stirring. Allow the reaction to warm to room temperature and proceed overnight.

-

Causality: Slow addition prevents an exothermic reaction. The overnight duration ensures the complete diacylation of both the C1 and C2 hydroxyl groups.

-

Validation: Monitor reaction completion by Thin-Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the protected diacylated product.

-

-

Step 2: Deprotection via Hydrogenolysis

-

Action: After aqueous workup and purification of the intermediate (1,2-dipalmitoyl-3-O-benzyl-rac-glycerol) by silica gel chromatography, dissolve it in a suitable solvent like ethyl acetate.

-

Causality: Purification at the intermediate stage is critical to remove excess reagents and byproducts, ensuring a clean final product.

-

Action: Add 10% Pd/C catalyst to the solution. Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Causality: Palladium on carbon is a highly effective catalyst for hydrogenolysis, which cleaves the benzyl ether protecting group without affecting the fatty acid ester bonds.

-

Validation: Monitor the reaction by TLC until the protected intermediate is fully consumed. The final product will be more polar due to the newly freed hydroxyl group.

-

-

Step 3: Final Purification

-

Action: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Causality: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper.

-

Action: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Causality: This final chromatography step removes any residual starting material or byproducts from the deprotection step, yielding the pure (±)-1,2-dipalmitoylglycerol. The purity can be confirmed by analytical techniques.

-

Analytical Characterization

To ensure the synthesized product is the correct compound and of high purity, several analytical techniques are employed:

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of column fractions. The retention factor (Rf) helps distinguish between starting materials, intermediates, and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure, verifying the attachment of the palmitoyl chains to the C1 and C2 positions of the glycerol backbone and the presence of the free C3 hydroxyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 568.91 g/mol and providing fragmentation patterns consistent with the structure.[4]

Chapter 3: Relevance in Research and Development

(±)-1,2-Dipalmitoylglycerol is more than a simple lipid; it is a fundamental tool in cell biology and a precursor in the development of advanced therapeutics.

Role as a Diacylglycerol (DAG) Analog

In cellular biology, 1,2-diacyl-sn-glycerols are critical second messengers generated from the hydrolysis of membrane phospholipids.[8] Their primary function is to activate Protein Kinase C (PKC) isoforms, which regulate a vast array of cellular processes.

While (±)-1,2-dipalmitoylglycerol is a weak activator of PKC compared to its unsaturated counterparts, its stable, well-defined nature makes it a valuable control compound in studies of lipid signaling.[2] It allows researchers to investigate the structural requirements for PKC activation and to dissect the complex DAG signaling pathway.

Caption: Role of 1,2-diacylglycerol (DAG) in the canonical PKC signaling pathway.

Intermediate in Lipid Synthesis

The defined structure of (±)-1,2-dipalmitoylglycerol makes it an ideal precursor for the synthesis of more complex, custom-designed lipids. The free hydroxyl group at the C3 position serves as a reactive site for the addition of various head groups or a third fatty acid chain. This is particularly relevant in drug development for creating:

-

Structured Triglycerides: Acylating the C3 position with a different fatty acid (e.g., stearic acid or linoleic acid) produces mixed-acid triglycerides with specific physical properties for use in formulations.[9][10]

-

Phospholipids: Attaching a phosphate-containing head group (e.g., phosphocholine, phosphoethanolamine, or phosphoglycerol) creates phospholipids, the primary components of liposomes and lipid nanoparticles used in drug delivery.[6]

Isomeric Considerations in Research

When using dipalmitoylglycerol, it is imperative to consider the specific isomer being used:

-

(±)-1,2-Dipalmitoylglycerol: The racemic mixture, suitable for many physical chemistry applications or as a general DAG control.

-

1,2-Dipalmitoyl-sn-glycerol: The pure (S)-enantiomer, essential for studies involving stereospecific enzymes or biological recognition systems.[4][5]

-

1,3-Dipalmitoylglycerol: A different positional isomer with distinct physical properties and biological activities. It does not activate PKC and is often used as a negative control.[11]

The choice of isomer directly impacts the interpretation of experimental results, and researchers must select and report the specific compound used with precision.

References

-

Tsai, T. C., Hart, J., & Tsai, C. H. (1985). Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C. Biochemistry, 24(14), 3521–3527. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644078, 1,2-Dipalmitoyl-sn-glycerol. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (±)-1,2-Dipalmitoylglycerol. Retrieved from [Link]

-

Adnan, A., & Lee, K. T. (2013). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Journal of the American Oil Chemists' Society, 90(8), 1229–1236. Retrieved from [Link]

-

Rovná, K., et al. (2021). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 21(11), 6394–6406. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22141934, 1,2,3-Dipalmitoyl glycerol. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dipalmitoyl-sn-glycerol =99 30334-71-5 [sigmaaldrich.com]

- 6. Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol | CAS 2535-35-5 | Cayman Chemical | Biomol.com [biomol.com]

- 10. 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol | CAS 2177-98-2 | Cayman Chemical | Biomol.com [biomol.com]

- 11. pubs.acs.org [pubs.acs.org]

(+-)-1,2-dipalmitoylglycerol chemical and physical properties

An In-depth Technical Guide to (+-)-1,2-Dipalmitoylglycerol

Authored by a Senior Application Scientist

Introduction

(±)-1,2-Dipalmitoylglycerol, also known as 1,2-Dipalmitoyl-rac-glycerol or simply DPG, is a pivotal molecule at the intersection of cell biology and pharmaceutical sciences. As a diacylglycerol (DAG), it is a fundamental second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[1][2] Structurally, it consists of a glycerol backbone with two saturated 16-carbon palmitic acid chains esterified at the sn-1 and sn-2 positions. This specific configuration imparts distinct physicochemical properties that not only govern its biological activity but also make it a valuable excipient in the formulation of advanced drug delivery systems like liposomes and solid lipid nanoparticles (SLNs).[3] This guide offers an in-depth exploration of the chemical and physical properties of (±)-1,2-dipalmitoylglycerol, its critical role in cell signaling, and its practical applications in research and drug development, complete with field-proven protocols and mechanistic insights.

Core Physicochemical Properties

The behavior of (±)-1,2-dipalmitoylglycerol in both biological and formulation contexts is dictated by its molecular structure. The two saturated palmitoyl chains result in a higher melting point compared to diacylglycerols with unsaturated fatty acids, influencing membrane rigidity and the stability of lipid-based nanoparticles.[3] Understanding these core properties is the foundational step for any researcher or formulator working with this lipid.

Table 1: Physicochemical Properties of (±)-1,2-Dipalmitoylglycerol

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | rac-(2,3-dihydroxypropyl) hexadecanoate | [4] |

| Synonyms | (±)-1,2-Dipalmitin; 1,2-Dipalmitoyl-rac-glycerol; rac-Glycerol 1,2-dipalmitate | [5][6] |

| CAS Number | 40290-32-2 | [5] |

| Molecular Formula | C₃₅H₆₈O₅ | [5] |

| Molecular Weight | 568.91 g/mol | [3][5][7] |

| Appearance | White to off-white solid/powder | [7][8] |

| Melting Point | 61-70 °C | [3][7][9] |

| Solubility | Soluble in Chloroform, DMF, DMSO, and Ethanol. Sparingly soluble in aqueous solutions. | [7][9][10][11] |

| Storage & Stability | Store at -20°C. Stable under recommended conditions. Acyl migration from the sn-2 to the sn-3 position can occur over time, particularly in solution, leading to the formation of the 1,3-isomer.[7][12] |[5][7] |

Synthesis and Purification: A Conceptual Framework

The synthesis of a specific diacylglycerol like 1,2-dipalmitoylglycerol requires a regioselective approach to ensure the fatty acids are attached to the correct positions on the glycerol backbone. This is typically achieved through protective group chemistry.

Caption: General workflow for the synthesis and purification of 1,2-diacylglycerols.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a standard method for purifying the crude product obtained from synthesis to isolate 1,2-dipalmitoylglycerol from starting materials, byproducts, and the 1,3-isomer.

Expertise & Experience: The choice of a hexane/ethyl acetate or hexane/diethyl ether gradient is critical.[13] Hexane is a non-polar solvent, while ethyl acetate and diethyl ether are more polar. Starting with a high percentage of hexane allows non-polar impurities to elute first. Gradually increasing the polarity allows for the separation of the desired 1,2-diacylglycerol from the more polar monoacylglycerols and the less polar 1,3-diacylglycerol, which typically elutes slightly earlier.

Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in 100% hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like chloroform or hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

-

Elution: Begin elution with 100% hexane.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate or diethyl ether (e.g., from 0% to 20% over several column volumes).

-

Fraction Collection: Collect small fractions of the eluent continuously.

-

Analysis: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in a solvent system similar to the elution gradient (e.g., 80:20 hexane:diethyl ether).[14] Visualize the spots (e.g., using a phosphomolybdic acid stain followed by heating).

-

Pooling and Evaporation: Combine the fractions containing the pure 1,2-dipalmitoylglycerol and remove the solvent using a rotary evaporator to yield the purified product.

The Central Role in Cellular Signaling

Diacylglycerols are indispensable second messengers. Their generation is a rapid cellular response to a vast array of extracellular signals, translating external stimuli into internal action.

The canonical pathway begins when a ligand (e.g., a hormone or neurotransmitter) binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase. This activates the enzyme Phospholipase C (PLC), which then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and the membrane-bound diacylglycerol.[1] While IP₃ diffuses into the cytosol to trigger calcium release from intracellular stores, DAG remains in the membrane. Here, in concert with phosphatidylserine and the elevated cytosolic calcium, it recruits and activates members of the Protein Kinase C (PKC) family.[1] This activation initiates a cascade of phosphorylation events that regulate processes like cell proliferation, differentiation, and apoptosis.[1]

Trustworthiness: It is crucial to note that the biological activity of DAGs is highly dependent on their fatty acid composition. Saturated DAGs like (±)-1,2-dipalmitoylglycerol are generally considered less potent activators of conventional PKC isoforms compared to DAGs containing unsaturated fatty acids.[1][12] This is because the "kinked" structure of unsaturated chains is thought to be more effective at inducing the necessary conformational changes in the C1 domain of PKC for its activation.

Caption: The Phospholipase C (PLC) / Diacylglycerol (DAG) signaling pathway.

Applications in Drug Delivery Systems

Beyond its signaling role, (±)-1,2-dipalmitoylglycerol is a key excipient in lipid-based drug delivery, primarily due to its biocompatibility and ability to modulate the structure of lipid assemblies.[3][8]

Liposome Formulation

Liposomes are vesicular structures composed of one or more lipid bilayers. Incorporating (±)-1,2-dipalmitoylglycerol can influence the physical properties of the liposomal membrane, affecting its fluidity, phase transition temperature, and interaction with encapsulated drugs or target cells.[2]

Caption: Workflow for preparing unilamellar liposomes by thin-film hydration.

Protocol 2: Liposome Preparation by Thin-Film Hydration

This is a robust and widely used method for producing multilamellar vesicles (MLVs), which can then be downsized to form large unilamellar vesicles (LUVs).[15][16]

Methodology:

-

Lipid Dissolution: In a round-bottom flask, dissolve (±)-1,2-dipalmitoylglycerol and other lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in a chloroform/methanol mixture.[15] If encapsulating a lipophilic drug, add it at this stage.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner wall of the flask.[15][17]

-

Vacuum Drying: Further dry the film under a high vacuum for at least one hour to remove any residual solvent.[17]

-

Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for encapsulation) to the flask. Hydrate the film by rotating the flask at a temperature above the phase transition temperature (Tm) of the primary lipid.[16] This is a self-validating step; proper hydration is visually confirmed by the lipid film lifting off the glass to form a milky suspension of MLVs.

-

Sizing (Extrusion): To achieve a uniform size distribution, the MLV suspension is repeatedly passed (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[18] This process must also be conducted above the lipid's Tm to ensure the bilayers are fluid enough to pass through the pores.

Solid Lipid Nanoparticle (SLN) Formulation

SLNs are colloidal carriers where the drug is encapsulated within a solid lipid core.[19] (±)-1,2-dipalmitoylglycerol, with its relatively high melting point, can serve as a component of this solid matrix, providing structural integrity and controlling drug release.[3][19]

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via high-pressure homogenization.

Protocol 3: SLN Preparation by High-Pressure Homogenization (HPH)

This technique is highly scalable and suitable for industrial production. It uses immense pressure to force a coarse emulsion through a narrow gap, creating nano-sized droplets that solidify upon cooling.[19]

Methodology:

-

Lipid Phase Preparation: Melt the (±)-1,2-dipalmitoylglycerol (and any other solid lipids) at a temperature 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.[3][19]

-

Aqueous Phase Preparation: In a separate vessel, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.[3][19]

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) to form a coarse oil-in-water pre-emulsion.[19]

-

Homogenization: Immediately transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer. Process the emulsion for several cycles (e.g., 3-5) at high pressure (e.g., 500-1500 bar).[19] The high shear forces and cavitation disrupt the droplets into the nanometer range.

-

Cooling and SLN Formation: Allow the resulting hot nanoemulsion to cool to room temperature. Upon cooling, the lipid core recrystallizes, entrapping the drug and forming the final SLN suspension.[19]

Conclusion

(±)-1,2-Dipalmitoylglycerol is a deceptively simple molecule with a complex and dual identity. In cell biology, it is a key signaling lipid that, despite its saturated nature, plays a role in the intricate web of PKC-mediated pathways. In pharmaceutical technology, its physicochemical properties—biocompatibility, solid-state nature at physiological temperature, and ability to integrate into lipid structures—make it an invaluable tool for formulating sophisticated nanomedicines. The protocols and insights provided in this guide serve as a robust starting point for researchers and developers aiming to harness the unique capabilities of this versatile diacylglycerol.

References

- A Comparative Guide to Inter-Laboratory Analysis of 1,2-Dipalmitoyl-3-oleoylglycerol. Benchchem.

- A Comparative Guide to the Signaling Activity of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and 1,2 - Dipalmitoyl-sn-glycerol (DPG). Benchchem.

- Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol: A Technical Guide. Benchchem.

- Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol. Benchchem.

- 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt is suitable for the preparation of anionic liposomes. handom-chem.com.

- Application Notes and Protocols for Utilizing 1,2-Dipalmitoyl-sn-glycerol in Model Lipid Membranes. Benchchem.

- 1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol. Cayman Chemical.

- 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol. Biomol.

- 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol. Biomol.

- (±)-1,2-Dipalmitoylglycerol. Echemi.

- 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol. Biomol.

- A Comparative Analysis of 1,2-Distearoyl-rac-glycerol and 1,2-Dipalmitoyl-rac-glycerol for Drug Delivery Applic

- Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI.

- 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3. ChemicalBook.

- An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis. Benchchem.

- 1,2-Dipalmitoyl-sn-glycerol. Chem-Impex.

- Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs). Benchchem.

- 1,2-Dipalmitoyl-sn-glycerol. PubChem.

- 1,2-Dipalmitoyl-sn-glycerol. LGC Standards.

- 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol.

- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic

- Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils.

- 1,2-Dipalmitoyl-rac-glycerol. Santa Cruz Biotechnology.

- Liposome preparation v1.

- 1,2-Dipalmitoyl-rac-glycerol. Sigma-Aldrich.

- 1,2-Dipalmitoyl-sn-glycerol =99 30334-71-5. Sigma-Aldrich.

- 1,2-Dipalmitoyl-rac-glycerol = 99 40290-32-2. Sigma-Aldrich.

- Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Drug Delivery Systems. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1,2-Dipalmitoyl-rac-glycerol - (±)-1,2-Dipalmitin [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol | CAS 1867-91-0 | Cayman Chemical | Biomol.com [biomol.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

(+-)-1,2-dipalmitoylglycerol CAS number and molecular weight

An In-depth Technical Guide to (±)-1,2-Dipalmitoylglycerol: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (±)-1,2-dipalmitoylglycerol. We will delve into its core physicochemical properties, its nuanced role in cellular signaling, its applications in advanced drug delivery systems, and provide actionable experimental protocols.

Core Characteristics of (±)-1,2-Dipalmitoylglycerol

(±)-1,2-Dipalmitoylglycerol, also known as 1,2-dipalmitoyl-rac-glycerol, is a diacylglycerol (DAG) composed of a glycerol backbone with two palmitic acid chains esterified at positions 1 and 2.[1] The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers. This lipid is a crucial component in both biological and pharmaceutical contexts, from cellular membrane dynamics to the formulation of lipid-based nanocarriers.[2][3]

The defining feature of this molecule is its saturated nature, with two C16 palmitoyl chains. This saturation profoundly influences its physical properties, such as its melting point and its behavior in lipid bilayers, distinguishing it from diacylglycerols containing unsaturated fatty acids.[3][4]

Physicochemical Data Summary

A clear understanding of the physical and chemical properties of (±)-1,2-dipalmitoylglycerol is paramount for its effective use in experimental and formulation settings.

| Property | Value | Source(s) |

| CAS Number | 40290-32-2 | [1] |

| Molecular Formula | C₃₅H₆₈O₅ | [1][3] |

| Molecular Weight | 568.91 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [2][5] |

| Melting Point | 61-70 °C | [3] |

| Solubility | Soluble in DMF and DMSO; slightly soluble in ethanol and PBS. | [5] |

| Storage Temperature | -20°C | [1][5] |

| Synonyms | (±)-1,2-Dipalmitin, 1,2-Dihexadecanoyl-rac-glycerol, rac-Glycerol 1,2-dipalmitate | [1][6] |

A note on stereoisomerism: The CAS number 40290-32-2 refers specifically to the racemic mixture. The stereospecific isomer, 1,2-dipalmitoyl-sn-glycerol, has the CAS number 30334-71-5 and is often used in cell signaling studies to investigate specific enzyme interactions.[2][5][7][8]

The Role of Diacylglycerols in Cellular Signaling

Diacylglycerols are critical second messengers in cellular signal transduction. They are transiently produced at the cell membrane through the enzymatic cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction also yields inositol 1,4,5-trisphosphate (IP3), which triggers calcium release from intracellular stores.[4] The membrane-bound DAG, in concert with calcium and phosphatidylserine, recruits and activates Protein Kinase C (PKC) isoforms.[4][5]

Caption: The Phospholipase C (PLC) signaling cascade leading to PKC activation.

A Note on Saturated DAGs and PKC Activation

The structure of the DAG molecule, particularly the nature of its acyl chains, is a key determinant of its biological activity.[4] (±)-1,2-Dipalmitoylglycerol, being fully saturated, is considered a weak activator of conventional PKC isoforms compared to DAGs containing unsaturated acyl chains (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).[3][4][9] This is because the kink introduced by double bonds in unsaturated chains is thought to facilitate a more favorable conformation for interaction with the C1 domain of PKC within the cell membrane.[4] The sequestration of saturated DAGs into more rigid, gel-phase lipid domains within the membrane can also limit their availability to interact with and activate PKC.[10]

Applications in Drug Delivery and Research

The physicochemical properties of (±)-1,2-dipalmitoylglycerol make it a valuable excipient in the development of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[3]

-

Modulating Bilayer Rigidity: The inclusion of saturated lipids like (±)-1,2-dipalmitoylglycerol into a lipid bilayer increases its rigidity and raises the phase transition temperature. This is a critical formulation strategy for tuning the stability and drug-release characteristics of nanocarriers.[3]

-

Emulsifier and Stabilizer: Its structure makes it an effective low Hydrophilic-Lipophilic Balance (HLB) emulsifier, suitable for stabilizing lipid nanoparticles and water-in-oil emulsions.[2][3]

-

Research Standard: In lipidomics and cell biology, it serves as a well-characterized standard for developing analytical methods and as a tool to study lipid-protein interactions and membrane dynamics.[11]

Caption: Generalized workflow for formulating lipid nanoparticles (LNPs).

Experimental Protocol: Preparation of Liposomes

This protocol describes a standard thin-film hydration method for preparing small unilamellar vesicles (SUVs) where (±)-1,2-dipalmitoylglycerol could be included to modulate membrane properties.

Objective: To prepare liposomes composed of a primary phospholipid (e.g., DSPC) and (±)-1,2-dipalmitoylglycerol.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

(±)-1,2-Dipalmitoylglycerol

-

Cholesterol

-

Chloroform

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Preparation: a. Dissolve the desired lipids (e.g., DSPC, cholesterol, and (±)-1,2-dipalmitoylglycerol in a 55:40:5 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 65°C). c. Reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask wall. d. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: a. Hydrate the lipid film with PBS (pre-warmed to 65°C) by adding the buffer to the flask and continuing to rotate the flask in the water bath (without vacuum) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Sonication): a. Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent. Maintain the temperature above the phase transition temperature. This step disrupts the MLVs to form smaller vesicles.

-

Size Reduction (Extrusion): a. For a more uniform size distribution, load the vesicle suspension into a pre-heated extruder. b. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). c. Repeat the extrusion process 10-20 times to ensure a homogenous population of SUVs.

-

Characterization: a. Analyze the final liposome suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Key Experimental Considerations

-

Acyl Migration: A critical aspect of handling 1,2-diacylglycerols is their propensity for acyl migration, where the fatty acid at the sn-2 position can move to the sn-3 position, forming the more thermodynamically stable 1,3-diacylglycerol.[5] This process can be accelerated by heat and protic solvents. Therefore, prolonged storage in solution is not recommended. For optimal stability, store the compound as a solid at -20°C.[5]

-

Purity Verification: When sourcing (±)-1,2-dipalmitoylglycerol, always verify the purity (typically ≥99%) via the supplier's Certificate of Analysis (CoA) to ensure experimental reproducibility.[11]

Conclusion

(±)-1,2-Dipalmitoylglycerol is a well-characterized saturated diacylglycerol with significant utility in both fundamental research and pharmaceutical development. Its influence on the physical properties of lipid bilayers makes it an invaluable tool for formulators seeking to fine-tune the stability and performance of drug delivery systems. While its role as a second messenger is more nuanced than that of its unsaturated counterparts, it remains a key molecule for dissecting the complex world of lipid signaling. A thorough understanding of its properties and careful handling are essential for leveraging its full potential in the laboratory.

References

-

1,2-Dipalmitoyl-sn-glycerol. PubChem. [Link]

-

1,2-Dipalmitoyl-sn-Glycerol – High Purity. Blue Tiger Scientific. [Link]

-

Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. PMC - NIH. [Link]

-

Sourcing High-Quality 1,2-Dipalmitoyl-sn-glycerol for Your Research Needs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS). ACS Publications. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2-ジパルミトイル-rac-グリセリン - (±)-1,2-ジパルミチン [sigmaaldrich.com]

- 7. 1,2-Dipalmitoyl-sn-glycerol | LGC Standards [lgcstandards.com]

- 8. 1,2-Dipalmitoyl-sn-glycerol =99 30334-71-5 [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

1,2-Dipalmitoyl-rac-glycerol: A Technical Guide to its Application in Elucidating Lipid-Mediated Signaling

Abstract: Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, primarily through their role in activating Protein Kinase C (PKC) and other effector proteins. The transient nature and structural diversity of endogenous DAGs present significant challenges for researchers seeking to dissect their specific roles in lipid metabolism and signaling cascades. Synthetic analogs, such as 1,2-dipalmitoyl-rac-glycerol, provide a chemically stable and cell-permeable tool to probe these pathways in a controlled manner. This technical guide provides an in-depth exploration of the role and application of 1,2-dipalmitoyl-rac-glycerol, offering a narrative that combines mechanistic insights with field-proven experimental protocols. We will delve into the rationale for its use, its specific effects on key signaling nodes, and provide detailed methodologies for its application in both in vitro and cell-based assays, designed for researchers, scientists, and drug development professionals.

The Central Role of Diacylglycerol (DAG) in Cellular Signaling

Diacylglycerol is a glyceride consisting of a glycerol backbone with two fatty acid chains.[1] Far from being a simple metabolic intermediate for the synthesis of phospholipids and triacylglycerols, DAG is a critical signaling molecule located within cellular membranes.[1][2][3] Its canonical role begins with the activation of a phospholipase C (PLC) enzyme, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and DAG.[4] While IP3 diffuses into the cytosol, DAG remains in the plasma membrane, where it recruits and activates a host of effector proteins.

The most well-characterized of these effectors is the Protein Kinase C (PKC) family of serine/threonine kinases.[3] The binding of DAG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms causes a conformational change that promotes their translocation from the cytosol to the membrane, leading to their activation and the subsequent phosphorylation of a vast array of substrate proteins.[5][6] This DAG-PKC signaling axis is fundamental to regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[2][5][7] Aberrant DAG signaling and PKC activation are implicated in the pathophysiology of numerous diseases, including diabetes and cancer.[7][8][9]

However, the cellular pool of DAG is not homogenous. It comprises over 50 molecular species with diverse acyl chain combinations, and this structural diversity has functional consequences.[2] The specific fatty acid chains on the DAG molecule can influence the activation profile of different PKC isoforms.[10] Studying the effects of specific endogenous DAGs is complicated by their rapid metabolism by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), and diacylglycerol acyltransferases (DGATs), which convert DAG to triacylglycerol (TAG).[2][3][11] This rapid turnover makes it difficult to maintain elevated levels of a specific DAG species for experimental analysis.

1,2-Dipalmitoyl-rac-glycerol as a Research Tool

To overcome the challenges of studying endogenous DAGs, researchers utilize synthetic, cell-permeable analogs. 1,2-Dipalmitoyl-rac-glycerol (DPG) is a diacylglycerol with two saturated 16-carbon palmitic acid chains.[12][13]

Rationale for Use:

-

Chemical Stability: Unlike DAGs with unsaturated fatty acids, which are prone to oxidation, the fully saturated acyl chains of DPG make it chemically stable and less susceptible to degradation, ensuring reproducibility in experimental systems.[14]

-

Controlled Activation: DPG is considered a weak activator of PKC compared to analogs with unsaturated or shorter acyl chains.[6][14] This property is not a limitation but an experimental advantage. It allows for a more controlled and titratable activation of DAG-responsive pathways, avoiding the cellular toxicity or overwhelming signaling responses that can be triggered by more potent activators.

-

Membrane Biophysics: The incorporation of a saturated lipid like DPG into cellular membranes can alter their biophysical properties, such as fluidity and domain formation.[4] This makes it a useful tool for studying how the lipid environment influences the recruitment and function of membrane-associated proteins.[15]

A Note on Stereochemistry: rac- vs. sn- The activation of PKC is stereospecific, with the naturally occurring sn-1,2-diacylglycerols being significantly more potent than other isomers.[16][17] The term rac- (racemic) indicates that the product is a mixture of both the sn-1,2 and sn-2,3 enantiomers. While the sn-1,2 form is the primary active component, the racemic mixture is commonly used in research due to its more accessible synthesis and is effective for inducing DAG-mediated responses.

Mechanistic Insights via 1,2-Dipalmitoyl-rac-glycerol

Activation of Protein Kinase C (PKC) Isoforms

The primary use of DPG is to mimic endogenous DAG and activate the PKC signaling cascade. The process is initiated by an external stimulus that activates PLC, leading to the generation of DAG in the membrane. DPG, when added exogenously, bypasses this initial step and directly activates PKC.

The mechanism involves:

-

C1 Domain Binding: The regulatory region of cPKC and nPKC isoforms contains a C1 domain that serves as the binding site for DAG.[6]

-

Membrane Translocation: The binding of DAG increases the protein's affinity for the membrane, causing it to move from the cytosol to the lipid bilayer.[6]

-

Cofactor Requirement: For conventional PKC isoforms (e.g., α, β, γ), this process is cooperative with Ca²⁺, which binds to the C2 domain and facilitates membrane association.[6]

-

Activation: Once at the membrane, a conformational change relieves autoinhibition, exposing the catalytic kinase domain and allowing it to phosphorylate target substrates.

Caption: DAG-mediated activation of Protein Kinase C (PKC) at the plasma membrane.

Quantitative Data: Comparative Potency of DAG Analogs

The fatty acid composition of DAG significantly impacts its ability to activate PKC isoforms. Saturated DAGs like DPG are generally less potent than their unsaturated counterparts. This differential activation is a key consideration for experimental design.

| Diacylglycerol (DAG) Analog | Acyl Chain Composition | Relative PKC Activation Potency | Key Characteristics | Reference |

| 1,2-Dipalmitoyl-rac-glycerol | 16:0 / 16:0 | Weak | Saturated; stable; useful for controlled, sustained activation and studying membrane biophysics. | [10],[6] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0 / 20:4 (ω-6) | Strong | Unsaturated; mimics a common endogenous signaling DAG; potent activator of multiple PKC isoforms. | [10] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1 / 18:1 | Strong | Monounsaturated; potent, commonly used positive control for PKC activation. | [10] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 18:0 / 22:6 (ω-3) | Strong | Polyunsaturated; shows preference for activating certain novel PKC isoforms like PKCδ, ε, and θ. | [10] |

Experimental Protocols for the Application of 1,2-Dipalmitoyl-rac-glycerol

Foundational Procedure: Solubilization and Storage

Causality: Proper solubilization is critical for ensuring the bioavailability of the hydrophobic DPG molecule in aqueous assay buffers. Using an organic solvent like DMSO creates a concentrated stock that can be diluted to the final working concentration. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Protocol:

-

Warm to Room Temperature: Allow the vial of solid 1,2-dipalmitoyl-rac-glycerol to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare Stock Solution: Dissolve the solid in anhydrous, high-purity Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 5.69 mg of DPG (MW: 568.91 g/mol ) in 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath may be necessary to fully dissolve the lipid. The solution should be clear.

-

Aliquot for Storage: Dispense the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store Properly: Store the aliquots at -20°C.

Caption: Workflow for the preparation of a 1,2-dipalmitoyl-rac-glycerol stock solution.

In Vitro PKC Activity Assay

Causality: This assay directly measures the enzymatic activity of purified PKC on a specific substrate. The use of mixed lipid vesicles containing DPG and phosphatidylserine (PS) mimics the plasma membrane environment. PS is an essential cofactor for PKC activation. The assay quantifies the transfer of radiolabeled phosphate (³²P) from ATP to a substrate peptide, providing a direct readout of kinase activity.[15]

Materials:

-

Purified PKC enzyme

-

DPG stock solution (from 4.1)

-

Phosphatidylserine (PS) in chloroform

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂)

-

[γ-³²P]ATP

Protocol:

-

Prepare Lipid Vesicles: a. In a glass tube, mix DPG and PS in chloroform at the desired molar ratio (e.g., 1:4). b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the tube wall. c. Place the tube under a vacuum for at least 1 hour to remove residual solvent. d. Resuspend the lipid film in kinase reaction buffer by vigorous vortexing or sonication to form small unilamellar vesicles (SUVs).

-

Set Up Kinase Reaction: a. On ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme in a microcentrifuge tube. b. Prepare a negative control reaction without the lipid vesicles to measure basal activity.

-

Initiate Reaction: a. Start the reaction by adding ATP mix containing both unlabeled ATP and [γ-³²P]ATP. b. Incubate at 30°C for 10-20 minutes. This time should be within the linear range of the enzyme's activity, determined empirically.

-

Terminate and Quantify: a. Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately wash the P81 papers multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[15] c. Perform a final wash with acetone to dry the papers.[15] d. Quantify the incorporated radioactivity using a scintillation counter. Increased counts per minute (CPM) in the presence of DPG vesicles indicate PKC activation.

Applications in Drug Development and Metabolic Research

The dysregulation of DAG levels and subsequent PKC activity is a hallmark of several metabolic diseases. In conditions of hyperglycemia, such as in diabetes, there is an increased de novo synthesis of DAG from glycolytic intermediates, leading to chronic and inappropriate PKC activation in vascular tissues.[7] This contributes to diabetic complications like retinopathy and nephropathy.[7]

Therefore, the DAG-PKC signaling pathway is a significant target for therapeutic intervention. 1,2-dipalmitoyl-rac-glycerol and other DAG analogs are invaluable tools in this context:

-

High-Throughput Screening: They can be used to constitute a robust in vitro assay for screening compound libraries to identify inhibitors of PKC or other DAG-binding proteins.[18][19]

-

Mechanism of Action Studies: For compounds believed to target upstream components of the pathway (e.g., PLC inhibitors), DPG can be used to bypass these components and directly activate PKC, helping to pinpoint the specific target of the drug.

-

Metabolic Flux Analysis: As a stable lipid, DPG can be used in cell culture models to investigate the downstream consequences of sustained DAG signaling on other metabolic pathways, such as glucose and lipid metabolism.[5][9]

Conclusion

1,2-dipalmitoyl-rac-glycerol is more than a simple lipid; it is a precise tool that grants researchers experimental control over one of the most fundamental signaling pathways in cell biology. Its stability and characterization as a weak activator allow for nuanced investigations into the roles of DAG and PKC in health and disease. By understanding the causality behind its application and employing rigorous, validated protocols, scientists and drug development professionals can effectively leverage this synthetic analog to uncover novel mechanistic insights and identify new therapeutic targets within the complex web of lipid metabolism.

References

-

Czech, M. P., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease. [Link]

-

Younis, N. N. (2025). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. [Link]

-

Wei, Y., et al. (2023). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. MDPI. [Link]

-

Czech, M. P., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PubMed. [Link]

-

Parikh, K., et al. (2021). Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Rettig, J., & Neher, E. (2002). Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. PNAS. [Link]

-

Czech, M. P., et al. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: A review. ResearchGate. [Link]

-

Haines, A. H., et al. (1992). Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C. PubMed. [Link]

-

Heymans, F., et al. (1987). Alkyl analogs of diacylglycerol as activators of protein kinase C. PubMed. [Link]

-

Madani, S., et al. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. CORE. [Link]

-

Zechner, R., et al. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cell Metabolism. [Link]

-

Biology For Everyone. (2025). What Is Diacylglycerol (DAG)?. YouTube. [Link]

-

Tan, C. P., & Lai, O. M. (2021). Diacylglycerol in food industry: Synthesis methods, functionalities, health benefits, potential risks and drawbacks. ResearchGate. [Link]

-

The University of Melbourne. (n.d.). Diacylglycerol Oil: Health Benefits, Synthesis and Applications. Find an Expert. [Link]

-

Briggs, J. C., et al. (n.d.). The synthesis and evaluation of diacylglycerol analogues as potential second-messenger antagonists. York Research Database. [Link]

-

Rando, R. R., & Young, N. (1984). The stereospecific activation of protein kinase C. PubMed. [Link]

-

D'Santos, C. S., & Allen-Baume, V. (2004). The biology and biochemistry of diacylglycerol signalling. EMBO reports. [Link]

-

Ganong, B. R., et al. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. PubMed. [Link]

-

ResearchGate. (2025). Stepwise synthesis of 2,3-O-dipalmitoyl-D-glyceric acid and an in vitro evaluation of its cytotoxicity. ResearchGate. [Link]

-

illuminated Cell. (2025). 1,2-Dipalmitoyl-rac-glycerol. illuminated Cell. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases [mdpi.com]

- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. journals.physiology.org [journals.physiology.org]

- 12. 1,2-Dipalmitoyl-rac-glycerol | illuminated Cell [illuminatedcell.com]

- 13. 1,2-二棕榈酰基-外消旋-甘油 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.york.ac.uk [pure.york.ac.uk]

An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: A Core Second Messenger in Cellular Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Lipid

In the intricate orchestra of cellular communication, second messengers are the swift couriers that translate external stimuli into intracellular action. Among these, the lipid molecule 1,2-diacylglycerol (DAG) stands out for its critical role in orchestrating a vast array of physiological processes, from cell proliferation to apoptosis.[1][2] This guide moves beyond a generalized view of DAG to focus on a specific, yet fundamental, molecular species: 1,2-dipalmitoyl-sn-glycerol (DPG) . Composed of a glycerol backbone with two saturated 16-carbon palmitic acid chains, DPG is a key player in the activation of pivotal signaling proteins, most notably Protein Kinase C (PKC).[3][4][5]

Understanding the specific roles of individual DAG species is a frontier in cell signaling research. The composition of the fatty acyl chains is not a trivial detail; it profoundly influences the molecule's biophysical properties and its affinity for downstream effectors, ultimately shaping the nature, duration, and outcome of the cellular response.[6][7] This technical guide provides a deep dive into the biochemistry, signaling functions, and experimental analysis of DPG, offering field-proven insights and methodologies for professionals dedicated to deciphering and manipulating cellular signaling pathways.

Section 1: The Lifecycle of a Second Messenger: DPG Biosynthesis and Metabolism

The cellular concentration of DPG is transient and tightly regulated, ensuring that signaling is initiated only upon specific stimuli and terminated promptly to maintain homeostasis. This control is achieved through a dynamic balance of synthesis and metabolic inactivation.

Signal Initiation: The Generation of DPG

The primary and most rapid route for signal-induced DPG generation is the hydrolysis of membrane phospholipids.

-

The Canonical Phospholipase C (PLC) Pathway: The vast majority of signal-responsive DPG is generated from the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner plasma membrane.[8] This reaction is catalyzed by phospholipase C (PLC) enzymes, which are activated by a range of cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3][9][10] This hydrolysis co-produces inositol 1,4,5-trisphosphate (IP₃), which diffuses into the cytosol to mediate calcium release, and the membrane-anchored DPG, which proceeds to activate its own set of effectors.[7]

-

Alternate Generation Pathways: While the PLC-PIP₂ axis is dominant, cells can also generate DAG from other phospholipids, such as phosphatidylcholine (PC). This process, which can be mediated by a PC-specific PLC or the combined action of phospholipase D (PLD) and phosphatidic acid phosphatase, often contributes to a more sustained, secondary wave of DAG signaling compared to the transient spike from PIP₂ hydrolysis.[10]

Signal Termination: The Metabolism of DPG

To terminate the signal, DPG is rapidly metabolized via two principal enzymatic pathways. The efficiency of these pathways is crucial for preventing chronic signaling, which can lead to pathological conditions.

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DPG can be phosphorylated by a family of diacylglycerol kinases (DGKs), which transfer a phosphate group from ATP to the free hydroxyl group of DPG, producing phosphatidic acid (PA).[1][11][12] This not only attenuates the DPG signal but also generates a new lipid second messenger, PA, which has its own distinct set of downstream effectors. This enzymatic conversion represents a critical node in lipid signaling, controlling the balance between two powerful messenger molecules.[12]

-

Hydrolysis by Diacylglycerol Lipases (DAGLs): Alternatively, DPG can be hydrolyzed by DAG lipases, which cleave the fatty acyl chains, releasing free fatty acids (in this case, palmitic acid) and monoacylglycerol.[2][10]

A third, less immediate fate for DPG is its conversion into triacylglycerol (TAG) through the action of diacylglycerol acyltransferase (DGAT), which directs DPG towards energy storage rather than signaling.[10][12]

Caption: Metabolic pathways governing the cellular levels of DPG.

Section 2: Downstream Effectors and Signaling Cascades

As a second messenger, DPG exerts its influence by binding to and modulating the activity of specific downstream effector proteins. This interaction is highly specific, typically mediated by a conserved protein motif known as the C1 domain.

The Archetypal Effector: Protein Kinase C (PKC)

The most well-documented function of DPG is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][13] Atypical PKCs (aPKCs) lack a DAG-responsive C1 domain and are not regulated by this mechanism.[14]

Mechanism of Activation: In its inactive state, PKC resides in the cytosol. The generation of DPG at the plasma membrane, coupled with an increase in intracellular calcium (for cPKC isoforms like α, β, and γ), triggers the translocation of PKC to the membrane.[8] DPG binds directly to the C1 domain of PKC, stabilizing its association with the membrane and inducing a conformational change that relieves autoinhibition, thereby activating the kinase domain.[14] Activated PKC then phosphorylates a multitude of substrate proteins on serine and threonine residues, regulating processes such as gene expression, cell cycle progression, and cytoskeletal organization.[15]

The Influence of Acyl Chain Saturation: A crucial point of expertise is recognizing that not all DAGs are created equal. Saturated DAGs like DPG are generally considered to be weaker activators of PKC compared to species containing unsaturated fatty acids (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).[7][16] The kinked structure of unsaturated acyl chains is thought to facilitate a more optimal conformation for binding within the C1 domain pocket.[7] This distinction is vital for drug development and interpreting experimental results, as the specific DAG species present can lead to quantitatively and qualitatively different signaling outcomes.

Caption: Canonical DPG signaling pathway via Protein Kinase C activation.

Beyond PKC: Other DPG Effectors

While PKC is the most prominent target, DPG also activates other proteins containing C1 domains, diversifying its signaling portfolio.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are crucial activators of Ras and Rap small GTPases. DPG recruits RasGRPs to the membrane, where they can engage and activate their GTPase targets, thereby linking lipid signaling to the powerful MAPK/ERK cascade.[11][17]

-

Munc13 Family: Essential for the priming of synaptic vesicles for exocytosis, Munc13 proteins are direct receptors for DPG. DPG binding promotes a conformational change that is critical for neurotransmitter and hormone release.[11][18]

-

Transient Receptor Potential Canonical (TRPC) Channels: A subset of these ion channels, namely TRPC3, TRPC6, and TRPC7, can be directly activated by DAG in a PKC-independent manner, leading to calcium influx and cellular depolarization.[9][19]

-

Protein Kinase D (PKD): This family of serine/threonine kinases is recruited to the membrane by DPG and subsequently activated via phosphorylation by PKC, acting as a downstream effector in the DAG signaling cascade.[13][20]

Section 3: Methodologies for the Study of DPG Signaling

Rigorous experimental design is paramount to accurately dissecting the role of DPG. This section provides validated protocols and explains the causality behind key experimental choices, ensuring a self-validating system of inquiry.

Quantification of Cellular DPG

Accurately measuring changes in the cellular levels of specific DAG species like DPG is a foundational requirement.

Method 1: Mass Spectrometry (Gold Standard)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying individual lipid species.[1] It offers unparalleled specificity and sensitivity.

-

Causality and Trustworthiness: This method is trusted because it directly measures the mass-to-charge ratio of the molecule and its fragments, providing an unambiguous molecular signature. The use of a stable isotope-labeled internal standard (e.g., D₅-DPG) for every sample is critical. This standard co-extracts with the endogenous DPG and experiences the same ionization effects in the mass spectrometer, allowing for precise correction of sample loss and matrix effects, which is the cornerstone of a self-validating quantification.

Protocol 3.1.1: Lipid Extraction for MS Analysis

This protocol is adapted from the robust Bligh & Dyer method.[21]

-

Cell Harvesting: Aspirate culture medium and wash ~1x10⁷ cells twice with ice-cold PBS. Harvest cells by scraping into 1 mL of ice-cold PBS.

-

Internal Standard Spiking: Transfer the cell suspension to a glass tube. Add a known quantity (e.g., 500 pmol) of D₅-DPG internal standard. Rationale: Adding the standard at the earliest stage ensures it accounts for extraction inefficiencies.

-

Solvent Addition (Methanol/Chloroform): Add 2.5 mL of chloroform and 1.25 mL of methanol to the sample, resulting in a single-phase mixture (Chloroform:Methanol:Aqueous Sample, 2.5:1.25:1 v/v/v). Vortex vigorously for 2 minutes.

-

Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of 1 M NaCl. Vortex for 30 seconds. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitution: Resuspend the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Method 2: Coupled Enzymatic Assay

This method provides a quantitative measure of total sn-1,2-DAG content and is often available as a commercial kit. It is an excellent alternative when specialized MS facilities are unavailable.[22][23]

-

Causality and Trustworthiness: The assay's specificity is derived from the enzymatic cascade. The key self-validating step is the inclusion of a paired sample that omits the DAG Kinase enzyme. Any signal generated in this "-Kinase" control represents background from pre-existing phosphatidic acid or other interfering substances. The true DAG amount is calculated from the difference between the "+Kinase" and "-Kinase" measurements, ensuring trustworthiness.[22]

Caption: Workflow for the coupled enzymatic quantification of DPG.

Protocol 3.1.2: General Steps for Enzymatic DAG Assay

-

Lipid Extraction: Extract lipids from cell samples as described in Protocol 3.1.1.

-

Sample Preparation: Aliquot the dried lipid extract into two separate wells of a 96-well plate: a "+Kinase" well and a "-Kinase" well.

-

Kinase Reaction: Prepare a master mix containing reaction buffer and DAG Kinase. Add this mix to the "+Kinase" wells. To the "-Kinase" wells, add a mix containing only the reaction buffer. Add ATP to all wells to initiate the reaction. Incubate as recommended by the manufacturer (e.g., 30 minutes at 25°C).[24] Rationale: This step converts all DAG to PA in the "+Kinase" wells.

-

Lipase & Oxidase Reaction: Add a second master mix containing lipase, glycerol-3-phosphate oxidase (GPO), and the fluorometric probe to all wells. Incubate for the recommended time (e.g., 10-15 minutes at room temperature), protected from light.[22]

-

Measurement: Read the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 540/590 nm).

-

Calculation: For each sample, subtract the fluorescence of the "-Kinase" well from the "+Kinase" well. Quantify the amount of DPG by comparing this net fluorescence to a standard curve generated with known amounts of a DAG standard.

Probing Downstream Events: PKC Activation

Protocol 3.2.1: Western Blot for Phospho-Substrates

This method assesses the endogenous activation of PKC by measuring the phosphorylation of its known substrates.

-

Cell Treatment & Lysis: Culture cells to ~80% confluency. Treat with your stimulus of interest (e.g., a GPCR agonist) for various time points.

-

Lysis: Immediately aspirate the medium and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of PKC substrates.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for a phosphorylated PKC substrate (e.g., anti-phospho-MARCKS).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Validation: Strip and re-probe the blot with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading and specific detection of phosphorylation.

Pharmacological and Genetic Manipulation

To establish causality, it is essential to perturb the DPG signaling pathway.

-

Pharmacological Tools: Utilize specific inhibitors to block key nodes in the pathway. For instance, pre-treatment with a DGK inhibitor like R59022 should prolong the DPG signal and enhance downstream PKC activation.[25] Conversely, a PLC inhibitor will block DPG generation.

-

Genetic Tools: Use siRNA or shRNA to transiently knock down the expression of specific DGK or PLC isoforms. This provides a more specific method of pathway interrogation than small molecule inhibitors, which can sometimes have off-target effects.

Section 4: Relevance in Health and Disease

The precise regulation of DPG signaling is vital for cellular health, and its dysregulation is implicated in numerous pathologies.

-

Diabetes and Insulin Resistance: In metabolic tissues like skeletal muscle and the liver, chronic nutrient excess can lead to the accumulation of DPG.[20] This results in aberrant, persistent activation of PKC isoforms (particularly PKCε and PKCθ), which can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS1), contributing significantly to the development of insulin resistance and type 2 diabetes.[26][27][28]

-

Cancer: As a pathway that promotes cell proliferation and survival, DAG signaling is often hijacked in cancer.[12] Overactive DPG production can contribute to uncontrolled growth and resistance to apoptosis.[11] Consequently, enzymes in the DPG pathway, such as DGKs, are being explored as potential therapeutic targets.[29]

-

Immune Regulation: The DAG-DGK axis is a critical checkpoint in T-cell activation. Upon T-cell receptor engagement, a DAG signal is generated that is essential for T-cell function. DGKζ acts as a negative regulator by converting DAG to PA, thereby attenuating the signal.[11][30] Dysregulation of this balance can lead to immunodeficiency or autoimmune disorders.[25]

Data Summary Tables

Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycerol

| Property | Value | Source(s) |

| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate | [4][15] |

| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin | [5][15] |

| CAS Number | 30334-71-5 | [4][15] |